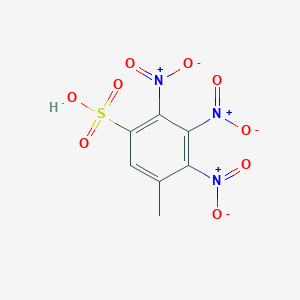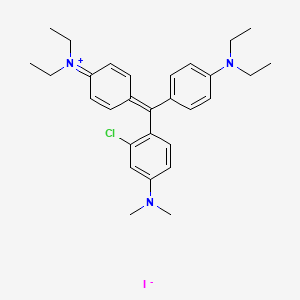
Butyl 2-methylprop-2-enoate;2-ethylhexyl prop-2-enoate;2-hydroxypropyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid;styrene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propenoic acid, 2-methyl-, polymer with butyl 2-methyl-2-propenoate, ethenylbenzene, 2-ethylhexyl 2-propenoate and 1,2-propanediol mono(2-methyl-2-propenoate) is a complex polymer that finds applications in various industries due to its unique properties. This compound is a copolymer, meaning it is composed of multiple monomer units, each contributing distinct characteristics to the final polymer.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this polymer involves the polymerization of its monomer components: 2-propenoic acid, 2-methyl-, butyl 2-methyl-2-propenoate, ethenylbenzene, 2-ethylhexyl 2-propenoate, and 1,2-propanediol mono(2-methyl-2-propenoate). The polymerization process typically employs free radical initiators such as azo compounds or peroxides . The reaction conditions, including temperature and pressure, are carefully controlled to achieve the desired molecular weight and polymer properties.
Industrial Production Methods
In industrial settings, the polymerization is carried out in large reactors where the monomers are mixed with the initiators and other additives. The reaction mixture is maintained at a specific temperature and pressure to ensure complete polymerization. The resulting polymer is then purified and processed into various forms, such as films, coatings, or molded products .
化学反应分析
Types of Reactions
This polymer can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized using strong oxidizing agents, leading to the formation of carbonyl and carboxyl groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce carbonyl groups to alcohols.
Substitution: The polymer can undergo substitution reactions where functional groups on the polymer chain are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl and carboxyl groups.
Reduction: Formation of alcohol groups.
Substitution: Introduction of new functional groups onto the polymer chain.
科学研究应用
This polymer has a wide range of applications in scientific research and
属性
CAS 编号 |
68541-58-2 |
|---|---|
分子式 |
C38H60O9 |
分子量 |
660.9 g/mol |
IUPAC 名称 |
butyl 2-methylprop-2-enoate;2-ethylhexyl prop-2-enoate;2-hydroxypropyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid;styrene |
InChI |
InChI=1S/C11H20O2.C8H14O2.C8H8.C7H12O3.C4H6O2/c1-4-7-8-10(5-2)9-13-11(12)6-3;1-4-5-6-10-8(9)7(2)3;1-2-8-6-4-3-5-7-8;1-5(2)7(9)10-4-6(3)8;1-3(2)4(5)6/h6,10H,3-5,7-9H2,1-2H3;2,4-6H2,1,3H3;2-7H,1H2;6,8H,1,4H2,2-3H3;1H2,2H3,(H,5,6) |
InChI 键 |
NBKNMFHWVAXQOZ-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(CC)COC(=O)C=C.CCCCOC(=O)C(=C)C.CC(COC(=O)C(=C)C)O.CC(=C)C(=O)O.C=CC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


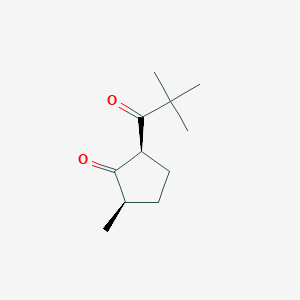


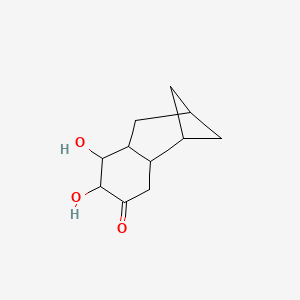
![6-Methyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B14460513.png)
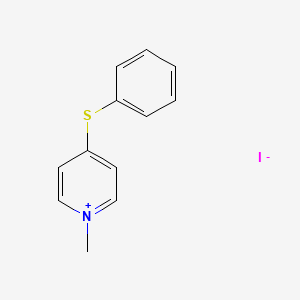
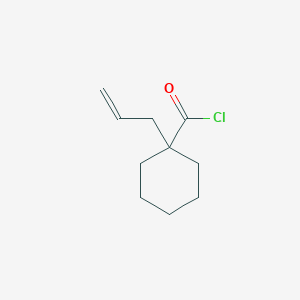
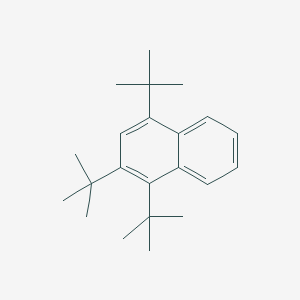
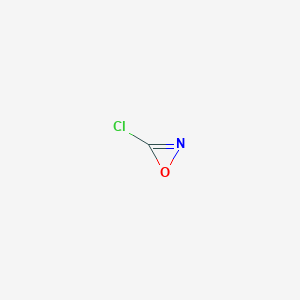

![1-[(Propan-2-yl)sulfanyl]hept-1-en-4-ol](/img/structure/B14460541.png)

